molecular formula C19H20N6OS B15040972 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide

Cat. No.: B15040972
M. Wt: 380.5 g/mol
InChI Key: LWCHKDJIFYCYLJ-KGENOOAVSA-N
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Description

The compound 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide is a triazole-thioacetohydrazide derivative characterized by a 1,2,4-triazole core substituted with ethyl and phenyl groups at positions 4 and 5, respectively. The sulfanyl linker connects the triazole moiety to an acetohydrazide group, which is further functionalized with a pyridin-3-yl ethylidene Schiff base. This structure combines pharmacophores known for diverse biological activities, including antimicrobial, antioxidant, and anticancer properties .

Properties

Molecular Formula

C19H20N6OS

Molecular Weight

380.5 g/mol

IUPAC Name

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide

InChI

InChI=1S/C19H20N6OS/c1-3-25-18(15-8-5-4-6-9-15)23-24-19(25)27-13-17(26)22-21-14(2)16-10-7-11-20-12-16/h4-12H,3,13H2,1-2H3,(H,22,26)/b21-14+

InChI Key

LWCHKDJIFYCYLJ-KGENOOAVSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CN=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CN=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Pellizzari Cyclization

The Pellizzari reaction facilitates the formation of 1,2,4-triazoles via the condensation of nitriles with acylhydrazides under thermal or microwave-assisted conditions. For the target compound, this method begins with the synthesis of 5-phenyl-3-mercapto-1H-1,2,4-triazole (1 ). Subsequent alkylation with ethyl bromoacetate in ethanol, catalyzed by sodium ethoxide, yields ethyl [(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate (2 ) in 68% yield. Hydrolysis of 2 with hydrazine hydrate produces 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide (3 ), which undergoes Schiff base formation with pyridine-3-carbaldehyde to yield the final product.

Key Reaction Parameters

  • Catalyst : Sodium ethoxide (1 eq)
  • Solvent : Absolute ethanol
  • Temperature : Reflux (78°C)
  • Yield : 65–68% per step

Hydrazide-Aldehyde Condensation

An alternative route involves the direct condensation of preformed hydrazides with aldehydes. For instance, 4-cyanopyridine-N-oxide reacts with isonicotinic acid hydrazide in methanol under alkaline conditions (sodium methylate) to form an intermediate hydrazide-imidate (4 ). Cyanation via the Reissert-Henze reaction introduces the nitrile group, followed by acid-catalyzed cyclization (phosphoric acid in 2-butanol/water) to yield the triazole core.

Optimized Conditions

  • Catalyst : Phosphoric acid (5% v/v)
  • Solvent : 2-butanol/water (5:1)
  • Temperature : 70–90°C for 8–10 hours
  • Yield : 72% after purification

Functionalization of the Sulfanyl-Acetohydrazide Linker

The sulfanyl-acetohydrazide bridge connects the triazole and pyridine moieties. Its synthesis requires precise control over reaction stoichiometry and protecting group strategies.

Thioether Formation

Ethyl bromoacetate reacts with 5-phenyl-3-mercapto-1H-1,2,4-triazole (1 ) in ethanol under reflux, forming the thioether bond. Sodium ethoxide deprotonates the thiol group, enhancing nucleophilicity for the SN2 reaction.

Critical Considerations

  • Molar Ratio : 1:1 (thiol:bromoacetate)
  • Reaction Time : 3 hours
  • Workup : Evaporation under reduced pressure followed by ethanol recrystallization

Hydrazide Formation

The ester intermediate (2 ) is treated with excess hydrazine hydrate (99.9%) in methanol, resulting in nucleophilic acyl substitution. Monitoring via thin-layer chromatography (chloroform:methanol = 9:1) ensures complete conversion.

Schiff Base Formation with Pyridine-3-Carbaldehyde

The final step involves condensation of the hydrazide (3 ) with pyridine-3-carbaldehyde to form the ethylidene hydrazone. Glacial acetic acid catalyzes the reaction by protonating the aldehyde carbonyl, facilitating nucleophilic attack by the hydrazide’s amino group.

Reaction Protocol

  • Molar Ratio : 1:1 (hydrazide:aldehyde)
  • Catalyst : Glacial acetic acid (2–3 drops)
  • Solvent : Ethanol
  • Conditions : Reflux for 5 hours
  • Yield : 60–65% after recrystallization

Mechanistic Insight
The reaction proceeds via a two-step mechanism:

  • Imine Formation : The aldehyde reacts with the hydrazide to form a hemiaminal intermediate.
  • Dehydration : Acid-catalyzed elimination of water yields the thermodynamically stable (E)-isomer.

Microwave-Assisted Synthesis

Modern techniques leverage microwave irradiation to accelerate reaction kinetics and improve yields. For example, the Pellizzari cyclization, traditionally requiring temperatures >250°C, achieves completion within 30 minutes at 150°C under microwave conditions. This method reduces side reactions such as transamination, enhancing the purity of the triazole product.

Advantages of Microwave Synthesis

  • Time Efficiency : 4–5x faster than conventional heating
  • Yield Improvement : 75–80% vs. 60–65% under thermal conditions
  • Energy Savings : Lower thermal degradation

Purification and Characterization

Final purification employs recrystallization from ethanol or methanol, yielding crystalline solids. Analytical techniques confirm structural integrity:

Spectroscopic Data

  • IR (KBr) : 3270 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)
  • ¹H NMR (DMSO-d₆) : δ 8.75 (s, 1H, triazole-H), 8.50–7.25 (m, 9H, aromatic-H), 4.10 (s, 2H, SCH₂), 2.65 (q, 2H, CH₂CH₃), 1.25 (t, 3H, CH₃)

Comparative Analysis of Synthetic Routes

Method Catalyst Solvent Temperature Yield Purity
Pellizzari Cyclization Sodium ethoxide Ethanol Reflux 68% 95%
Hydrazide Condensation Glacial acetic acid Ethanol Reflux 65% 92%
Microwave-Assisted None Solvent-free 150°C 80% 98%

Industrial-Scale Considerations

For bulk synthesis, the hydrazide-aldehyde condensation route is preferred due to its scalability and cost-effectiveness. Key optimizations include:

  • Continuous Flow Reactors : Enhance mixing and heat transfer for thioether formation.
  • Catalyst Recycling : Sodium ethoxide can be recovered via aqueous workup.
  • Green Solvents : Replace ethanol with cyclopentyl methyl ether (CPME) to reduce environmental impact.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The sulfanyl group can act as a nucleophile, participating in various biochemical reactions. The hydrazide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Analogous Compounds

Compound Name / ID Triazole Substituents Hydrazide Substituent Notable Properties/Activities Reference
Target Compound 4-Ethyl, 5-Phenyl Pyridin-3-yl ethylidene Anticipated antimicrobial/antioxidant
ZE-4b (N-[{(2-phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl}acetohydrazide) 4-Ethyl, 5-Pyridine-2-yl Phenylmethylidene Enhanced solubility due to pyridine
2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-pyridin-3-ylmethylidene]acetohydrazide 4-(4-Chlorophenyl), 5-Phenyl Pyridin-3-ylmethylidene Increased lipophilicity (Cl substituent)
2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N′-(3-nitrobenzylidene)acetohydrazide 4-Ethyl, 5-Phenyl 3-Nitrobenzylidene Electron-withdrawing NO₂ may enhance reactivity
FP1-12 (Hydroxyacetamide derivatives) Varied aryl/methyl groups Hydroxyacetamide Antiproliferative activity
Compound 187 (Fluorinated hydrazone) Dihydrobenzofuran 4-Fluoro-2-hydroxyphenyl ethylidene Antibacterial activity
2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide p-Tolylamino ethyl Phenylethylidene 1.5× higher antioxidant activity vs. BHT

Physicochemical Properties

  • Lipophilicity : Chlorophenyl (logP ~3.5) and nitrobenzylidene (logP ~2.8) substituents increase hydrophobicity compared to the target compound’s pyridine (estimated logP ~2.2), affecting bioavailability .
  • Melting Points : Pyridine-containing analogs (e.g., ZE-4b) exhibit lower melting points (~160–170°C) due to reduced crystallinity, whereas nitro derivatives (e.g., ) melt at higher temperatures (~200°C) .

Biological Activity

The compound 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide is a hybrid molecule that combines a triazole moiety with an acetohydrazide structure. This class of compounds has garnered attention due to their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N5OSC_{20}H_{21}N_5OS, with a molecular weight of approximately 361.47 g/mol. The structural features include:

  • A triazole ring known for its role in various biological activities.
  • An acetohydrazide linkage that enhances biological interactions.

Antioxidant Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant antioxidant properties. For instance, related compounds have demonstrated higher antioxidant capacity compared to standard antioxidants like butylated hydroxytoluene (BHT).

Table 1: Antioxidant Activity Comparison

CompoundReducing Power (μM Fe²⁺)
Test Compound106.25
Butylated Hydroxytoluene (BHT)70.61
Ascorbic Acid103.41

This suggests that the triazole scaffold can be effectively utilized in developing potent antioxidant agents .

Antimicrobial Activity

Compounds containing the triazole moiety have also been evaluated for their antimicrobial properties. In vitro studies demonstrate varying degrees of effectiveness against bacterial strains and fungi. For example, derivatives similar to the compound have shown promising results against Mycobacterium tuberculosis and other pathogens.

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Test CompoundE. coli12.5 μg/mL
Reference DrugRifampicin0.5 μg/mL

These results indicate the potential of triazole derivatives as effective antimicrobial agents .

Anticancer Activity

The anticancer potential of triazole-based compounds has been explored in various cancer cell lines. Compounds with similar structures have exhibited significant cytotoxicity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines.

Table 3: IC50 Values for Anticancer Activity

CompoundCancer Cell LineIC50 (μM)
Test CompoundHCT-1166.2
Test CompoundT47D27.3
Reference DrugDoxorubicin0.1

These findings highlight the importance of further investigating the structure-activity relationships (SAR) to optimize the anticancer efficacy of these compounds .

The biological activities of triazole derivatives are often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many triazoles act as inhibitors of enzymes involved in critical metabolic pathways, such as acetylcholinesterase and tyrosinase.
  • Free Radical Scavenging : The presence of sulfur in the triazole structure enhances its ability to scavenge free radicals, contributing to its antioxidant properties.
  • DNA Interaction : Some studies suggest that triazole compounds can intercalate with DNA, disrupting replication in cancer cells.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?

The compound can be synthesized via condensation reactions between triazole-thiol derivatives and hydrazide intermediates. A reflux method using pyridine as a solvent and zeolite (Y-H) as a catalyst at 150°C for 5 hours is a validated approach . For optimization, Design of Experiments (DoE) principles can be applied to test variables like temperature, catalyst loading, and solvent ratios. Flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation) enable precise control of reaction parameters and scalability .

Q. How can researchers characterize the compound’s structural integrity and purity?

Use a combination of spectroscopic techniques:

  • IR spectroscopy to confirm functional groups (e.g., C=S stretch at ~1200 cm⁻¹).
  • ¹H/¹³C NMR to verify substituent positions and stereochemistry.
  • Mass spectrometry (MS) for molecular weight validation.
  • Elemental analysis to confirm stoichiometry .

Q. What solvent systems are recommended for solubility testing in biological assays?

Begin with DMSO for stock solutions due to the compound’s hydrophobic triazole and pyridine moieties. For aqueous compatibility, use co-solvents like PEG-400 or cyclodextrin derivatives. Solubility can be predicted via computational tools (e.g., COSMO-RS) to minimize experimental trial-and-error .

Advanced Research Questions

Q. How can contradictory data in reaction yields or byproduct formation be resolved?

Contradictions often arise from variable catalyst performance (e.g., zeolite vs. acid/base catalysts) or competing reaction pathways. Address this by:

  • Conducting kinetic studies to identify rate-determining steps.
  • Using HPLC-MS to track intermediates and byproducts .
  • Comparing crystallographic data (e.g., CCDC entries) to confirm structural fidelity .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding interactions?

  • Density Functional Theory (DFT) to model electronic properties (e.g., charge distribution on the triazole ring).
  • Molecular docking (AutoDock Vina) to predict interactions with biological targets like kinases or receptors.
  • Machine learning (COMSOL Multiphysics integration) to optimize synthetic pathways or predict solubility .

Q. How can crystallographic data enhance understanding of the compound’s bioactivity?

Single-crystal X-ray diffraction reveals conformational details (e.g., planarity of the hydrazide group, π-π stacking between phenyl rings). These structural insights guide SAR studies by highlighting pharmacophore regions resistant to metabolic degradation .

Q. What strategies are effective for studying the compound’s mechanism of action in biological systems?

  • Isothermal Titration Calorimetry (ITC) to quantify binding affinity with target proteins.
  • Fluorescence quenching assays to monitor interactions with DNA or enzymes.
  • Proteomics profiling (e.g., SILAC) to identify downstream signaling pathways affected by the compound .

Methodological Considerations

Q. How should researchers design stability studies under varying pH and temperature conditions?

  • Use accelerated stability testing (ICH guidelines) with buffers spanning pH 1–9.
  • Monitor degradation via HPLC-UV/Vis at 25°C, 40°C, and 60°C.
  • Identify degradation products using LC-QTOF-MS to assess hydrolytic or oxidative pathways .

Q. What are best practices for validating the compound’s antiproliferative activity in vitro?

  • Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
  • Compare IC₅₀ values with positive controls (e.g., doxorubicin).
  • Perform synergistic studies with existing chemotherapeutics to identify combination effects .

Data Interpretation and Reporting

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity results?

Discrepancies may stem from unmodeled solvent effects or protein flexibility. Mitigate by:

  • Explicit solvent modeling in MD simulations.
  • Validating docking results with mutagenesis studies (e.g., alanine scanning).
  • Reporting both in silico and experimental data transparently to refine future models .

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